molecular formula C14H12ClNO3 B6389020 MFCD18317369 CAS No. 1261932-47-1

MFCD18317369

Cat. No.: B6389020
CAS No.: 1261932-47-1
M. Wt: 277.70 g/mol
InChI Key: XDHXLRGZIBZPCA-UHFFFAOYSA-N
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Description

For this analysis, we assume MFCD18317369 shares similarities with CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the formula C₆H₅BBrClO₂ and molecular weight 235.27 g/mol . Key properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble"
  • Synthetic Accessibility: 2.07 (indicating straightforward synthesis)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C for 1.33 hours, yielding high purity .

Properties

IUPAC Name

2-chloro-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-8-3-4-12(19-2)9(5-8)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHXLRGZIBZPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687473
Record name 2-Chloro-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-47-1
Record name 2-Chloro-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317369” involves several steps, each requiring precise reaction conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317369” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions: The reactions of “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), or catalysts (e.g., palladium on carbon). The conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18317369” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic uses, such as in drug development for treating various diseases.

    Industry: “this compound” is utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD18317369” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317369 (represented by CAS 1046861-20-4) with structurally and functionally analogous compounds from the evidence:

Compound (CAS/MDL) Molecular Formula MW (g/mol) Similarity Score Log Po/w Solubility (mg/mL) Bioavailability Key Functional Differences
This compound (1046861-20-4) C₆H₅BBrClO₂ 235.27 - 2.15 0.24 0.55 Boronic acid group; halogenated aromatic
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 0.87 2.15 0.24 0.55 Identical structure, differing in isomerism
918538-05-3 (MFCD11044885) C₆H₃Cl₂N₃ 188.01 0.71 1.98 0.12 0.45 Chlorinated heterocycle; higher CYP inhibition risk
1761-61-1 (MFCD00003330) C₇H₅BrO₂ 201.02 0.68 1.85 0.69 0.60 Brominated aromatic; enhanced BBB permeability
18653-75-3 (MFCD05863221) C₈H₇N₃ 145.16 0.63 1.20 1.05 0.75 Nitrogen-rich heterocycle; superior solubility

Key Findings:

Structural Analogues : (3-Bromo-5-chlorophenyl)boronic acid shares 87% similarity with this compound, exhibiting identical molecular formulas but distinct stereochemical configurations .

Bioactivity :

  • CYP Inhibition : Unlike this compound, 918538-05-3 shows moderate CYP2D6 inhibition, limiting its therapeutic utility .
  • BBB Penetration : 1761-61-1 demonstrates higher BBB permeability (Log Kp = -5.12 cm/s) due to bromine’s lipophilic effects .

Solubility : 18653-75-3 excels in aqueous solubility (1.05 mg/mL), attributed to its polar pyridine-derived structure .

Synthetic Complexity : this compound’s synthetic accessibility score (2.07) is lower than 918538-05-3 (3.45), reflecting simpler purification steps .

Research Implications

  • Drug Development : this compound’s lack of CYP inhibition makes it a safer candidate for polypharmacy scenarios compared to 918538-05-3 .
  • Material Science : The brominated analog 1761-61-1 is preferable for CNS-targeted applications due to enhanced BBB penetration .
  • Green Chemistry : this compound’s synthesis uses recyclable palladium catalysts, aligning with sustainable practices highlighted in ’s A-FGO catalyst methodology .

Limitations

  • Data Gaps : Specific pharmacokinetic data (e.g., half-life, metabolite profiles) for this compound are absent in the evidence.
  • Assumptions : Structural inferences are based on analogs; experimental validation is required.

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